Stereochemical Divergence as a Key Determinant of Biological and Synthetic Utility
The compound is specifically the 2,5-epimer of Goniothalesdiol. The absolute stereochemistry is defined as (2R,3S,4S,5S) for the target compound, which is distinct from the stereochemistry of the parent compound, (+)-Goniothalesdiol, and other epimers like 2,5-bis-epi-goniothalesdiol [1]. This precise stereochemical identity is crucial for SAR studies aiming to map the pharmacophore of this class of compounds [2].
| Evidence Dimension | Absolute Stereochemistry |
|---|---|
| Target Compound Data | (2R,3S,4S,5S)-configuration |
| Comparator Or Baseline | (2S,3R,4R,5R) or other epimeric forms for other goniothalesdiol analogs |
| Quantified Difference | Epimerization at the 2- and 5-positions of the tetrahydrofuran ring |
| Conditions | Synthetic characterization; defined by the use of D-mannitol as a chiral pool starting material [3]. |
Why This Matters
Stereochemistry is a primary determinant of biological activity and molecular recognition; using the correct epimer is non-negotiable for reproducible SAR and target validation studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11694629. Retrieved 2026-04-19. View Source
- [2] Prasad, K. R., & Gholap, S. L. (2006). Stereoselective Synthesis of (+)-goniothalesdiol. The Journal of Organic Chemistry, 71(9), 3643–3645. View Source
- [3] Ghosh, S., Rao, C. N., & Dutta, S. K. (2007). Stereoselective Total Synthesis of (+)-Goniothalesdiol and (+)-2,5-epi-Goniothalesdiol from d-Mannitol. Synlett, 2007(9), 1464–1466. View Source
